molecular formula C11H18 B008542 (E)-4,8-Dimethyl-1,3,7-nonatriene CAS No. 19945-61-0

(E)-4,8-Dimethyl-1,3,7-nonatriene

Cat. No. B008542
CAS RN: 19945-61-0
M. Wt: 150.26 g/mol
InChI Key: LUKZREJJLWEWQM-YRNVUSSQSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem CID, etc. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts. The yield and purity of the product are also important considerations.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, the yield, and the properties of the products.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

  • Pest Control and Plant Volatiles : It acts as a plant volatile that attracts and enhances female oviposition in lacewing Chrysopa phyllochroma, aiding in lacewing release for pest control (Xu et al., 2015). Similarly, it is found in apple trees, influencing the biological responses of Cydia pomonella males to various apple tree volatiles (Casado et al., 2006).

  • Biological Control Agents : The compound may contribute to the effective exploitation of parasitoids as biological control agents against damaging crop pests (Tamiru et al., 2015).

  • Natural Product Research : Identified in cardamom oil, it suggests potential applications in natural product research (Maurer et al., 1986).

  • Detection of Pest Infestation : As a volatile component of green walnut husks, it may be useful for detecting codling moth infestation in walnuts (Buttery et al., 2000).

  • Scientific Research Compound : Its selective hydroboration produces homogeraniol, a compound used in scientific research (Leopold, 2003).

  • Sustainable Agriculture : In push-pull farming systems, it repels pests and attracts beneficial insects, aiding in sustainable intensification of food production (Pickett et al., 2014).

  • Attractant for Insects in Agriculture : It attracts female grape berry moths in grape shoots (Cha et al., 2008) and serves as an olfactory cue for Encarsia formosa in whitefly-infested plants (Birkett et al., 2003). It is also emitted from damaged leaves and flowers of Magnolia and Liriodendron taxa, attracting predators (Azuma et al., 1997).

  • Signaling Molecule in Plant Response : The enzyme (3S)-(E)-nerolidol synthase, involved in its release, plays a regulatory role in plant response to herbivory (Bouwmeester et al., 1999).

  • Plant Defense Mechanisms : It's produced by uninfested Lima bean leaves in response to spider-mite infestation, attracting predators of the herbivore (Takabayashi et al., 1991). Additionally, it can be induced in plants like cotton by exogenous methyl jasmonate, influencing the host-search behavior of natural enemies (Rodriguez‐Saona et al., 2001).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity data, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a common source of this information.


Future Directions

This involves a review of current research on the compound and identifying areas where further research is needed. It could involve potential applications, unresolved questions about its properties, or new methods of synthesis.


properties

IUPAC Name

(3E)-4,8-dimethylnona-1,3,7-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZREJJLWEWQM-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068685, DTXSID201304588
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,8-Dimethyl-1,3,7-nonatriene

CAS RN

19945-61-0, 51911-82-1
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19945-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-dimethylnona-1,3,7-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-4,8-Dimethyl-1,3,7-nonatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
AL Knight, DM Light, RM Trimble - Environmental Entomology, 2011 - academic.oup.com
Laboratory and field studies were conducted to measure the responses of adult codling moth, Cydia pomonella (L.), to several plant volatiles presented alone and in combination with …
Number of citations: 67 academic.oup.com
H Azuma, LB Thien, M Toyota, Y Asakawa… - Journal of Chemical …, 1997 - Springer
Analyses of volatiles emitted from artificially damaged leaves attached to branches of seven Magnolia taxa revealed the presence of (Z)-3-hexenyl acetate, (Z)-3-hexenol (the green …
Number of citations: 39 link.springer.com
B Maurer, A Hauser, JC Froidevaux - Tetrahedron letters, 1986 - Elsevier
The identification of two new natural products, (E)-4,8-dimethyl-1,3,7-nonatriene 1 and (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene 3 is reported. These unusual C 11 and C 16 …
Number of citations: 47 www.sciencedirect.com
AL Knight, DM Light - Environmental entomology, 2012 - academic.oup.com
Traps baited with ethyl (E,Z)-2,4-decadienoate (pear ester) or (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) in two- or three-way combinations with the sex pheromone (E,E)-8,10-…
Number of citations: 35 academic.oup.com
J Degenhardt, J Gershenzon - Planta, 2000 - Springer
Upon herbivore attack, maize (Zea mays L.) emits a mixture of volatile compounds that attracts herbivore enemies to the plant. One of the major components of this mixture is an unusual …
Number of citations: 155 link.springer.com
Y Jiang, Z Zhang, S Li, D Cui - Chinese Journal of Chemistry, 2022 - Wiley Online Library
Comprehensive Summary Coordination polymerization of renewable (E)‐4,8‐dimethyl‐1,3,7‐nonatriene (DMNT) has been performed using pyridyl‐methylene‐ fluorenyl scandium …
Number of citations: 4 onlinelibrary.wiley.com
DH Cha, S Nojima, SP Hesler, A Zhang… - Journal of chemical …, 2008 - Springer
Solid-phase microextraction (SPME) and gas chromatography coupled with electroantennographic detection (GC-EAD) were used to identify volatile compounds from shoots of …
Number of citations: 112 link.springer.com
SB Suby, P Kumar, RK Sharma, A Kundu… - Pesticide Research …, 2018 - indianjournals.com
A dynamic volatile collection system enabling sampling of volatiles from ten maize genotypes simultaneously under continuous air flow is reported. Analysis of the volatiles revealed that …
Number of citations: 2 www.indianjournals.com
J Takabayashi, M Dicke, MA Posthumus - Phytochemistry, 1991 - Elsevier
Headspace analyses of uninfested Lima bean (Phaseolus lunatus) leaves show an absence of or only trace amounts of the terpenoids (E)-β-ocimene and (E)-4,8-dimethyl-1,3,7-…
Number of citations: 73 www.sciencedirect.com
R Wegener, S Schulz - Tetrahedron, 2002 - Elsevier
Egg deposition of the elm leaf beetle Xanthogaleruca luteola on the leaves of the field elm causes the emission of volatiles attracting the parasitoid Oomyzus gallerucae. The present …
Number of citations: 26 www.sciencedirect.com

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